

# Stratifying Sepsis Response: A Comparative Guide to Nangibotide TFA and TREM-1 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Nangibotide TFA |           |
| Cat. No.:            | B15602848       | Get Quote |

#### For Immediate Release

In the landscape of critical care medicine, the management of sepsis and septic shock remains a formidable challenge. The dysregulated immune response central to sepsis pathophysiology has spurred the development of targeted immunomodulatory therapies. Among these, Nangibotide TFA, a first-in-class TREM-1 inhibitor, has emerged as a promising agent. This guide provides a comprehensive comparison of Nangibotide TFA with other TREM-1 targeting strategies, focusing on the use of soluble TREM-1 (sTREM-1) as a biomarker to stratify patient response. The information herein is intended for researchers, scientists, and drug development professionals.

### The TREM-1 Pathway: A Key Target in Sepsis

The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a potent amplifier of inflammation.[1] Its activation on immune cells like neutrophils and macrophages leads to a cascade of pro-inflammatory signaling, contributing to the excessive inflammation characteristic of sepsis.[1][2] The soluble form of this receptor, sTREM-1, is released during inflammation and its plasma levels correlate with the severity of sepsis and patient outcomes, making it a valuable biomarker for patient stratification.[3][4]

**Nangibotide TFA** is a synthetic peptide that acts as a decoy receptor, binding to the ligand of TREM-1 and thereby inhibiting its activation.[5] This mechanism aims to dampen the excessive



Check Availability & Pricing

inflammatory response without compromising the ability to fight infection.[1]

#### **Comparative Performance of TREM-1 Inhibitors**

This section compares the performance of **Nangibotide TFA** with other investigational TREM-1 inhibitors, namely LP17 and a TREM-1/Fc fusion protein. The data is compiled from clinical and preclinical studies.

#### **Table 1: Quantitative Comparison of TREM-1 Inhibitors**



| Feature                        | Nangibotide TFA                                                                                                                                                                                 | LP17                                                                                                                                                                                                  | TREM-1/Fc Fusion<br>Protein                                                                                                                                         |
|--------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Development Stage              | Phase 3 Clinical Trial (ACCURATE) initiated                                                                                                                                                     | Preclinical                                                                                                                                                                                           | Preclinical                                                                                                                                                         |
| Mechanism of Action            | Decoy receptor for TREM-1 ligand[5]                                                                                                                                                             | TREM-1 antagonist[3]                                                                                                                                                                                  | Decoy receptor for TREM-1 ligand[7][8]                                                                                                                              |
| Indication                     | Septic Shock[9]                                                                                                                                                                                 | Sepsis<br>(investigational)[6]                                                                                                                                                                        | Sepsis<br>(investigational)[7][8]                                                                                                                                   |
| sTREM-1 Stratification         | Yes, used to identify patients with high TREM-1 activation[4]                                                                                                                                   | Not reported in available studies                                                                                                                                                                     | Not reported in available studies                                                                                                                                   |
| Efficacy Data<br>(Clinical)    | ASTONISH Trial (Phase 2b): In patients with sTREM- 1 ≥532 pg/mL, high- dose nangibotide showed a clinically relevant improvement in SOFA score from baseline to day 5 compared to placebo. [10] | Not available                                                                                                                                                                                         | Not available                                                                                                                                                       |
| Efficacy Data<br>(Preclinical) | Improved survival in animal models of septic shock.[5]                                                                                                                                          | In a rat model of CLP-induced sepsis, treatment with LP17 resulted in over 60% survival at the experiment endpoint and attenuated the increase in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[6] | In a mouse model of LPS-induced sepsis, treatment with TREM-1/Fc reduced the mortality rate from 94% to 24% and significantly lowered levels of TNF-α and IL-1β.[8] |



# Clinical Trial Insights: Nangibotide TFA and sTREM-1 Stratification

The clinical development of **Nangibotide TFA** has heavily relied on a biomarker-driven approach, using sTREM-1 levels to enrich the patient population most likely to benefit from the treatment.

# Table 2: Key Findings from Nangibotide TFA Clinical Trials



| Trial                             | Patient Population             | sTREM-1 Cutoff                                  | Key Findings                                                                                                                                                                                                                                                                                                                                        |
|-----------------------------------|--------------------------------|-------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase 2a<br>(NCT03158948)         | 49 patients with septic shock  | Median value                                    | A non-significant decrease in the SOFA score from baseline to Day 5 of -1.5 (± 1.12) was observed in the high sTREM-1 subgroup treated with Nangibotide compared to placebo. [11] In the high sTREM-1 subgroup, 70% of patients treated with Nangibotide were alive and free of medical support at Day 28, compared to 40% in the placebo group.[5] |
| ASTONISH (Phase 2b - NCT04055909) | 355 patients with septic shock | Predefined: ≥400 pg/mL; Exploratory: ≥532 pg/mL | The primary endpoint (mean difference in SOFA score at the predefined sTREM-1 cutoff) was not met.[4] [12] However, in a prespecified analysis, high-dose nangibotide led to a clinically relevant improvement in SOFA score (of two points or more) from baseline to day 5 over placebo in patients with higher baseline sTREM-1                   |



|                                        |                                   |              | concentrations (≥532 pg/mL).[10] In the predefined high sTREM-1 population (≥400 pg/mL), 28-day mortality was 28% in the high-dose group versus 31% in the placebo group.[13] |
|----------------------------------------|-----------------------------------|--------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ESSENTIAL (COVID-<br>19 - NCT04429334) | 219 patients with severe COVID-19 | Median value | In the high sTREM-1 population, there was an adjusted absolute reduction in 28-day mortality of 19.9% in the Nangibotide group compared to placebo.  [14]                     |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

#### **ASTONISH Phase 2b Trial Protocol (NCT04055909)**

- Study Design: A double-blind, randomised, placebo-controlled, multicentre, dose-finding phase 2b trial.[15]
- Inclusion Criteria: Patients aged 18-85 years with septic shock, defined by vasopressor requirement to maintain a mean arterial pressure ≥65 mmHg and a lactate level >2 mmol/L, with a documented or suspected infection.[16]
- Exclusion Criteria: Included previous septic shock episode within the current hospital stay, severe immunosuppression, and recent cancer chemotherapy.[16]
- Intervention: Patients were randomized to receive a continuous intravenous infusion of lowdose Nangibotide (0.3 mg/kg/h), high-dose Nangibotide (1.0 mg/kg/h), or placebo for up to 5



days.[13]

- sTREM-1 Measurement: Plasma sTREM-1 concentrations were measured at baseline to stratify patients.[13]
- Primary Outcome: The mean difference in the total Sequential Organ Failure Assessment (SOFA) score from baseline to day 5.[13]

#### sTREM-1 Measurement Protocol (ELISA)

The measurement of sTREM-1 in plasma samples is typically performed using a sandwich enzyme-linked immunosorbent assay (ELISA).

- Sample Collection and Preparation: Blood is collected in tubes containing EDTA or heparin as an anticoagulant. Plasma is separated by centrifugation.[17] Samples are brought to room temperature before the assay.[17]
- Assay Principle: Microtiter plates are pre-coated with an anti-sTREM-1 antibody. Standards
  and patient samples are added to the wells, and any sTREM-1 present binds to the
  immobilized antibody. A biotinylated detection antibody specific for sTREM-1 is then added,
  followed by a streptavidin-peroxidase conjugate. A substrate solution is added, and the color
  development is proportional to the amount of sTREM-1. The reaction is stopped, and the
  absorbance is measured at 450 nm.[18]
- Standard Curve: A standard curve is generated using known concentrations of recombinant human sTREM-1 to quantify the sTREM-1 levels in the patient samples.[18]

#### Visualizing the Science: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the TREM-1 signaling pathway, the experimental workflow for sTREM-1-based stratification, and the logical relationship of the therapeutic approach.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inotrem.com [inotrem.com]
- 4. inotrem.com [inotrem.com]

#### Validation & Comparative





- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. Effect of Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1) Blockade in Rats with Cecal Ligation and Puncture (CLP)-Induced Sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 7. TREM-1 Modulation Strategies for Sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 8. TREM-1 Mediates Sepsis: R&D Systems [rndsystems.com]
- 9. 'SOFA' so good: Inotrem's nangibotide improves organ function in phase IIb septic shock study | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.regionh.dk [research.regionh.dk]
- 13. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for nangibotide, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial
   PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rationale and protocol for the efficacy, safety and tolerability of nangibotide in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rationale and protocol for the efficacy, safety and tolerability of nangibotide in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. elkbiotech.com [elkbiotech.com]
- 18. Human sTREM-1(soluble Triggering Receptor Expressed on Myeloid Cells-1) ELISA Kit FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- To cite this document: BenchChem. [Stratifying Sepsis Response: A Comparative Guide to Nangibotide TFA and TREM-1 Modulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602848#the-use-of-soluble-trem-1-strem-1-to-stratify-response-to-nangibotide-tfa]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com